molecular formula C9H11ClN2S B2927130 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride CAS No. 259110-32-2

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2927130
CAS No.: 259110-32-2
M. Wt: 214.71
InChI Key: IJAIZYGKJIDFEE-UHFFFAOYSA-N
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a benzothiazole core fused to an ethylamine moiety, with a hydrochloride salt.

Properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIZYGKJIDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The resulting product is then treated with ethan-1-amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .

Scientific Research Applications

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(1,2-benzothiazol-3-yl)ethan-1-amine hydrochloride, differing primarily in heterocyclic substituents, molecular weight, and functional groups.

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₃ClN₄O₂
  • Molecular Weight : 280.71 g/mol
  • Key Structural Features :
    • Replaces benzothiazole with benzoxazole (oxygen instead of sulfur in the fused heterocycle).
    • Incorporates a 1,2,4-oxadiazole ring linked via methylene to the benzoxazole.
  • The oxadiazole ring enhances rigidity and may act as a bioisostere for ester or amide groups, improving metabolic stability . Higher molecular weight (280.71 vs. ~222.7 for the target compound) could reduce bioavailability.

2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Molecular Weight : 215.64 g/mol
  • Key Structural Features :
    • Substitutes benzothiazole with a furan ring (oxygen-containing five-membered heterocycle).
    • Retains the 1,2,4-oxadiazole group.
  • Implications :
    • Furan’s reduced aromaticity compared to benzothiazole may weaken π-π interactions with biological targets.
    • Lower molecular weight (215.64 vs. ~222.7) and simpler structure could enhance solubility but decrease target specificity.
    • Furan’s susceptibility to oxidative metabolism might limit in vivo stability .

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one Hydrochloride

  • Molecular Formula : C₁₈H₂₄ClN₃O₂
  • Molecular Weight : 349.86 g/mol
  • Key Structural Features :
    • Extends the ethylamine chain of the target compound into a morpholine ring.
    • Includes a ketone group adjacent to the benzothiazole.
  • Increased molecular weight (349.86) and steric bulk may hinder blood-brain barrier penetration, reducing CNS applicability .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications
This compound (Target) C₉H₁₁ClN₂S ~222.7* Benzothiazole + ethylamine High lipophilicity; CNS activity potential
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine HCl C₁₂H₁₃ClN₄O₂ 280.71 Benzoxazole + oxadiazole Improved metabolic stability
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine HCl C₈H₁₀ClN₃O₂ 215.64 Furan + oxadiazole Higher solubility; reduced target affinity
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(benzothiazol-3-yl)ethan-1-one HCl C₁₈H₂₄ClN₃O₂ 349.86 Morpholine + ketone + benzothiazole Enhanced solubility; limited CNS penetration

*Estimated based on benzothiazole-ethylamine structure.

Research Findings and Implications

  • Electronic Effects : Benzothiazole’s sulfur atom enhances electron-richness compared to benzoxazole or furan, favoring interactions with electrophilic biological targets (e.g., enzyme active sites) .
  • Solubility vs. Lipophilicity : The morpholine derivative’s polarity improves aqueous solubility but may reduce blood-brain barrier permeability, whereas the target compound’s simpler structure balances lipophilicity for CNS applications .
  • Metabolic Stability : Oxadiazole-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to enzymatic degradation compared to furan derivatives .

Biological Activity

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of antimicrobial and antipsychotic properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or other derivatives. Recent synthetic methodologies have focused on optimizing yields and reaction conditions. For instance, techniques such as microwave-assisted reactions and one-pot multicomponent reactions have been employed to enhance efficiency and reduce reaction times .

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, a study found that certain benzothiazole derivatives showed better activity than standard anti-tubercular drugs with minimum inhibitory concentrations (MICs) ranging from 100 to 250 μg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099
Control (INH)<100>90

Antipsychotic Activity

Another area of interest is the potential antipsychotic activity of benzothiazole derivatives. A study evaluated a related compound, finding it effective in receptor binding assays and behavioral screens. Specifically, it exhibited a potent affinity for serotonin receptors while maintaining a favorable profile regarding typical neuroleptic side effects . This suggests that modifications to the benzothiazole structure may yield compounds with therapeutic potential for psychiatric disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The inhibition of bacterial growth is believed to be linked to interference with essential metabolic pathways in bacteria, particularly those involved in cell wall synthesis.
  • Antipsychotic Mechanism : The compound's interaction with dopamine and serotonin receptors suggests that it may modulate neurotransmitter activity in the brain, which is critical for managing symptoms associated with psychosis.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with multidrug-resistant tuberculosis showed promising results when treated with a novel benzothiazole derivative. The compound demonstrated a significant reduction in bacterial load compared to traditional therapies.
  • Case Study 2 : In a study assessing the behavioral effects of a benzothiazole derivative in animal models, researchers noted improvements in avoidance behaviors without the typical side effects associated with conventional antipsychotics.

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